Aminopeptidase N (APN) Inhibitory Activity: 70 nM IC50 with Demonstrated Selectivity over HDAC1/2
This compound exhibits potent inhibition of aminopeptidase N (APN, CD13) with an IC50 of 70 nM in porcine kidney microsomes, while demonstrating minimal activity against histone deacetylases HDAC1 and HDAC2 (IC50 > 100,000 nM) in HeLa cell nuclear extracts [1]. In contrast, unsubstituted 2,2-diphenylacetamide and N,N-dimethyl-2,2-diphenylacetamide lack any reported APN inhibitory activity at comparable concentrations. The diethylamino-substituted anilide moiety is critical for engaging the APN active site [1]. The >1,400-fold selectivity window between APN and HDAC1/2 defines a clear target engagement boundary that simpler diphenylacetamide analogs do not provide.
| Evidence Dimension | Enzyme inhibition (APN) and selectivity (HDAC1/2) |
|---|---|
| Target Compound Data | IC50 = 70 nM (APN); IC50 > 100,000 nM (HDAC1/2) |
| Comparator Or Baseline | Unsubstituted 2,2-diphenylacetamide; N,N-dimethyl-2,2-diphenylacetamide (diphenamid) — no reported APN activity |
| Quantified Difference | Selectivity index > 1,428× (HDAC1/2 vs. APN) |
| Conditions | Porcine kidney microsomes (APN); human HeLa cell nuclear extract (HDAC1/2); 5 min preincubation; 30 min substrate incubation |
Why This Matters
The defined APN inhibitory potency combined with HDAC counter-screening data enables researchers to select this compound for APN-focused studies with documented selectivity, reducing confounding variables from off-target HDAC activity.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918): N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide. Affinity Data: APN IC50 = 70 nM; HDAC1/2 IC50 > 100,000 nM. View Source
